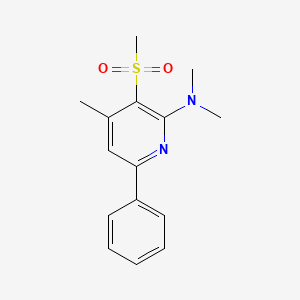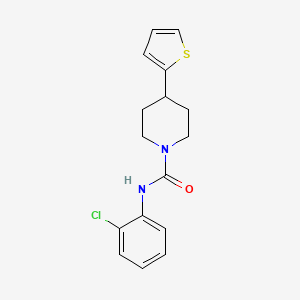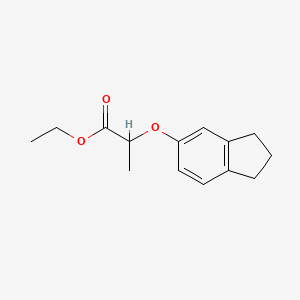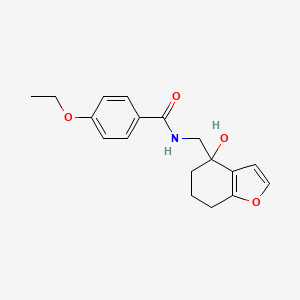
1-morpholino-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-morpholino-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone, also known as NSC745887, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes including cell growth, proliferation, and differentiation.
Scientific Research Applications
Antibacterial and Antifungal Activities
Research shows that compounds structurally similar to 1-morpholino-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone have been evaluated for their antimicrobial properties. For example, a series of arylsulfonamide-based quinolines, synthesized from similar starting materials, exhibited significant antibacterial and antifungal activities, including effectiveness against strains like Candida, Aspergillus niger, and Klebsiella planticola (Kumar & Vijayakumar, 2017). Similarly, sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, a related compound, demonstrated potent antimicrobial activity, with some compounds showing promise in MIC ranges of 6.25–25.0 µg/mL (Janakiramudu et al., 2017).
Anti-inflammatory Activity
Compounds structurally related to the subject chemical have shown potential in anti-inflammatory applications. A study on thiophene derivatives, including 1-(4-morpholinophenyl)ethanone, revealed that some compounds exhibited moderate to good anti-inflammatory activity, comparable to the standard drug indomethacin (Helal et al., 2015).
Synthesis of Biologically Active Compounds
This compound serves as an intermediate in the synthesis of various biologically active compounds. For instance, derivatives of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one have shown significant biological activities, highlighting the importance of such intermediates in medicinal chemistry (Wang et al., 2016).
Anticancer Activity
Recent studies have demonstrated the potential of similar compounds in cancer treatment. For example, novel indole-based sulfonohydrazide derivatives containing a morpholine ring were synthesized and showed promising inhibition against breast cancer cells, indicating the potential of these compounds in cancer therapy (Gaur et al., 2022).
Synthesis Methods
The compound is also significant in the development of efficient synthesis methods for related chemicals. For example, a study described the synthesis of 2-biphenyl-4-yl-1-morpholin-4-ethanethione under microwave irradiation, demonstrating advancements in synthetic techniques for similar compounds (Lin-han, 2010).
properties
IUPAC Name |
1-morpholin-4-yl-2-[3-[(3-nitrophenyl)methylsulfonyl]indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c25-21(22-8-10-30-11-9-22)14-23-13-20(18-6-1-2-7-19(18)23)31(28,29)15-16-4-3-5-17(12-16)24(26)27/h1-7,12-13H,8-11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIMVUVQGJHCLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-morpholino-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2426776.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methylbenzyl)propane-1-sulfonamide](/img/structure/B2426777.png)
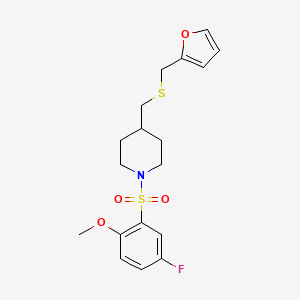

![2-Chloro-1-[4-(1-ethylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2426783.png)

![Ethyl 5-(5-bromo-2-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2426785.png)
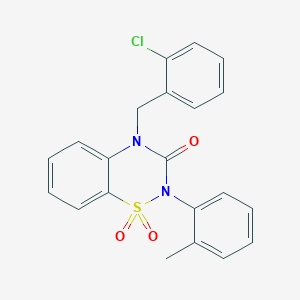
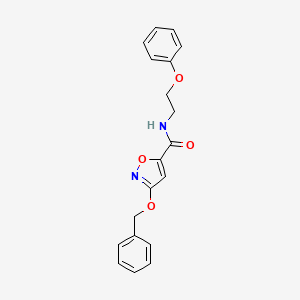
![(7-(2-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2426788.png)
